

Molecular structure and chemical properties of (S)-SNAP5114

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-SNAP5114

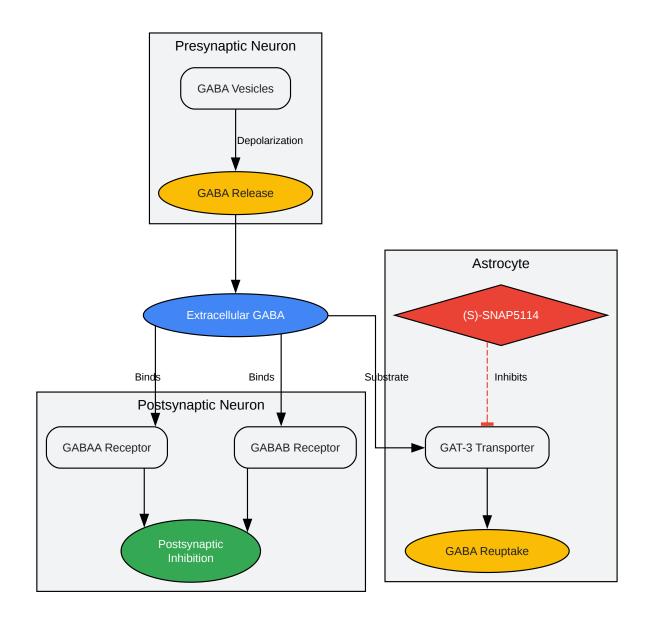
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **(S)-SNAP5114**, a selective inhibitor of the GABA transporter GAT-3. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

(S)-SNAP5114, with the chemical name (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, is a synthetic organic compound.[1] Its molecular formula is C30H35NO6, and it has a molecular weight of 505.61 g/mol .[2] The structure features a nipecotic acid moiety linked to a bulky tris(4-methoxyphenyl)methoxyethyl group, which contributes to its selectivity.[3][4]

Table 1: Physicochemical Properties of (S)-SNAP5114

Property	Value	Source
Chemical Name	(S)-1-(2-(tris(4- methoxyphenyl)methoxy)ethyl) piperidine-3-carboxylic acid	[1]
Molecular Formula	C30H35NO6	[2]
Molecular Weight	505.61 g/mol	[2]
CAS Number	157604-55-2	[2]
Canonical SMILES	OC([C@@H]1CN(CCOC(C(C= C2)=CC=C2OC) (C(C=C3)=CC=C3OC)C(C=C4)=CC=C4OC)CCC1)=O	[1]
InChI Key	VDLDUZLDZBVOAS- QFIPXVFZSA-N	
Purity	≥98% (HPLC)	
Solubility	<25.28 mg/mL in ethanol; <50.56 mg/mL in DMSO	[1]
Storage	Store at -20°C	[2]


It is important to note that while **(S)-SNAP5114** is a valuable research tool, it has been reported to have poor chemical stability and limited brain penetration, which can be a constraint for in vivo applications.[4][5][6]

Mechanism of Action and Signaling Pathway

(S)-SNAP5114 is a selective inhibitor of GABA transport, primarily targeting the GABA transporter 3 (GAT-3).[1] GABA transporters are crucial for regulating the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft and extrasynaptic space.[5] By inhibiting GAT-3, which is predominantly expressed on astrocytes, (S)-SNAP5114 prevents the reuptake of GABA from the extracellular space.[5] This leads to an elevation of ambient GABA levels, thereby enhancing tonic inhibitory neurotransmission through the activation of both ionotropic GABAA and metabotropic GABAB receptors.[7][8]

Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3.[3] It binds to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation, effectively locking the transporter and preventing GABA transport.[3]

Click to download full resolution via product page

Caption: GABA signaling and inhibition by **(S)-SNAP5114**.

Quantitative Data

(S)-SNAP5114 exhibits selectivity for GAT-3 and GAT-2 over GAT-1. Its inhibitory potency is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

Table 2: Inhibitory Potency (IC50) of (S)-SNAP5114 on GABA Transporters

Transporter	Species	IC50 (μM)	pIC50	Source
hGAT-3	Human	5	-	[1][2]
rGAT-2	Rat	21	-	[1][2]
hGAT-1	Human	388	-	[1][2]
mGAT-1	Mouse	-	4.07 ± 0.09	[7]
mGAT-2	Mouse	-	56% inhibition at 100μΜ	[7]
mGAT-3	Mouse	-	5.29 ± 0.04	[7]
mGAT-4	Mouse	-	5.71 / 5.81 ± 0.10	[1][7]

In vivo studies have demonstrated the anticonvulsant effects of **(S)-SNAP5114**. In DBA/2 mice, it inhibited sound-induced convulsions in a dose-dependent manner with an ED50 value of 110 μ mol/kg.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **(S)-SNAP5114**.

In Vitro [3H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on specific GABA transporters expressed in a cell line.

· Cell Culture and Transfection:

- Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are stably transfected with the cDNA encoding the desired human or murine GABA transporter (e.g., hGAT-3).[7]

Assay Procedure:

- Transfected cells are seeded into 24- or 48-well plates and grown to confluence.
- On the day of the experiment, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution).[4]
- Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of (S)-SNAP5114 or vehicle control.
- The uptake reaction is initiated by adding a solution containing a low concentration of [3H]GABA (radiolabeled GABA).[7]
- The reaction is allowed to proceed for a short, defined time (e.g., 1-10 minutes) at room temperature or 37°C.
- Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
- Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a nonselective GAT inhibitor (e.g., tiagabine).
- The percentage of inhibition for each concentration of (S)-SNAP5114 is calculated.

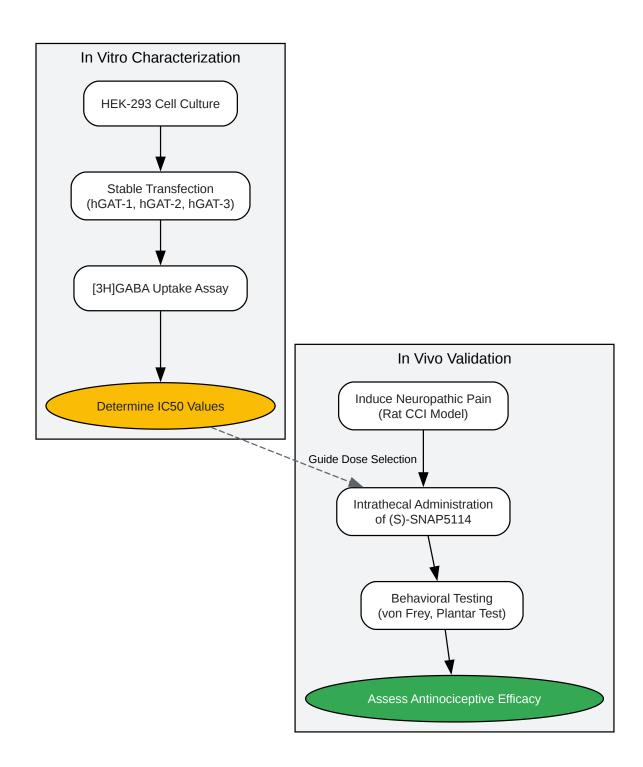
 IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

In Vivo Antinociceptive Activity Assessment

This protocol describes a general workflow for evaluating the pain-relieving effects of **(S)-SNAP5114** in a rat model of neuropathic pain.[8]

- Animal Model:
 - Male Sprague-Dawley rats are used.[8]
 - Neuropathic pain is induced via a chronic constriction injury (CCI) to the sciatic nerve.[8]
- Drug Administration:
 - (S)-SNAP5114 is dissolved in a suitable vehicle (e.g., saline).
 - The compound is administered intrathecally at various doses (e.g., 10, 50, 100, 200 μg) to the lumbar spinal cord.[8]
- Behavioral Testing:
 - Mechanical Allodynia: Assessed using the electronic von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[8]
 - Thermal Hyperalgesia: Assessed using the plantar test, which measures the paw withdrawal latency from a radiant heat source.[8]
 - Baseline measurements are taken before drug administration, and subsequent tests are performed at various time points after administration.
- Mechanism Confirmation (Antagonist Studies):
 - To confirm that the effects are mediated by GABA receptors, a GABAA receptor antagonist (e.g., bicuculline) or a GABAB receptor antagonist (e.g., CGP35348) is administered prior to (S)-SNAP5114.[8]

Foundational & Exploratory



 A reversal of the antinociceptive effects of (S)-SNAP5114 by the antagonists indicates a GABAergic mechanism.[8]

• Data Analysis:

- Behavioral responses (withdrawal thresholds or latencies) are recorded and analyzed.
- Statistical comparisons are made between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Click to download full resolution via product page

Caption: Experimental workflow for **(S)-SNAP5114** evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apexbt.com [apexbt.com]
- 2. (S)-SNAP 5114 | GABA Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. Molecular basis of human GABA transporter 3 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular structure and chemical properties of (S)-SNAP5114]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1681030#molecular-structure-and-chemical-properties-of-s-snap5114]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com